N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(1,4-Dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for therapeutic uses, including the treatment of inflammatory and cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Apixaban: An anticoagulant used for the prevention of venous thromboembolism.
Indole Derivatives: Various bioactive compounds with applications in medicine and biology.
Uniqueness: N-(1,4-Dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide stands out due to its unique structural features and potential applications. Its pyrazolopyridine core and methoxyphenoxy group contribute to its distinct chemical properties and biological activities.
This compound represents a valuable addition to the field of organic chemistry, with promising applications in various scientific and industrial domains. Further research and development may uncover even more uses and benefits, making it a compound of significant interest.
Biological Activity
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with a unique molecular structure that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H15N5O3 with a molecular weight of approximately 301.30 g/mol. Its structure features a pyrazolo[3,4-b]pyridine ring fused with a methoxyphenoxy moiety, which contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C14H15N5O3 |
Molecular Weight | 301.30 g/mol |
Structure | Pyrazolo[3,4-b]pyridine linked to methoxyphenoxy |
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a variety of biological activities:
- Analgesic and Anti-inflammatory : Some derivatives have shown effectiveness in pain relief and inflammation reduction.
- Antimicrobial : Studies have reported antimicrobial properties against various pathogens.
- Antipyretic : The compound may possess fever-reducing capabilities.
- Anxiolytic Effects : Certain derivatives have demonstrated anxiolytic (anxiety-reducing) properties.
- Enzyme Inhibition : Specific pyrazolo[3,4-b]pyridines act as inhibitors for phosphodiesterase enzymes and other targets relevant in cancer therapy.
Case Studies
- Synthesis and Biological Evaluation : A study conducted by researchers synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the ring significantly influenced their pharmacological profiles .
- In Vivo Studies : In vivo studies demonstrated that certain derivatives exhibited improved oral bioavailability and sustained plasma levels in animal models. For instance, one compound showed continuous plasma exposure above its biochemical IC90 after administration .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that specific substitutions on the pyrazolo ring enhanced binding affinity and selectivity towards target proteins involved in cancer progression .
The mechanism underlying the biological activity of this compound involves interactions with various molecular targets:
- Tyrosine Kinase Inhibition : Some studies suggest that this compound may inhibit tyrosine kinases involved in cell signaling pathways critical for cancer cell proliferation .
- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase 4B (PDBE4B), which is involved in inflammatory responses .
Properties
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-10-8-13(22)19-17-15(10)16(20-21(17)2)18-14(23)9-25-12-7-5-4-6-11(12)24-3/h4-7,10H,8-9H2,1-3H3,(H,19,22)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLWLJJWHIOZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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